molecular formula C9H7BrF2N2 B8156235 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)-

Cat. No.: B8156235
M. Wt: 261.07 g/mol
InChI Key: HHKZMIVYZUYSML-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with a bromine atom at the 5-position and a 2,2-difluoroethyl group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- typically involves multi-step organic synthesis. One common approach is the substitution reaction starting from 5-bromo-7-azaindole. The reaction is carried out under basic conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the substitution . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives, while coupling reactions can introduce aryl or alkyl groups at the 3- or 5-positions.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- involves its interaction with specific molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell growth and survival . This inhibition can result in reduced tumor cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- is unique due to the presence of the 2,2-difluoroethyl group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s stability, bioavailability, and target specificity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c10-7-3-6-1-2-14(5-8(11)12)9(6)13-4-7/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKZMIVYZUYSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Br)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-Difluoro-2-iodoethane (2.19 g, 11.42 mmol) was added to a solution of 5-bromo,7-azaindole (1.5 g, 7.61 mmol) in DMF (30 mL) followed by cesium carbonate (4.96 g, 15.2 mmol), and the mixture was stirred at 70° C. for 1 h. Insoluble solids were filtered off, and filtrate was concentrated. Residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in reduced pressure and purified by flash chromatography using 5% ethyl acetate in hexane to afford title compound (1.3 g, 65%) as oil. 1H NMR (300 MHz, CDCl3): δ 8.33 (d, J=2.1 Hz, 1H), 8.04 (d, J=2.4 Hz, 1H), 7.26 (d, J=2.1 Hz, 1H), 6.46 (d, J=3.6 Hz, 1H), 6.28-5.88 (tt, J1=3.9 Hz, J2=55.8 Hz, 1H), 4.60 (dt, J1=4.2 Hz, J2=14.1 Hz, 2H).
Name
1,1-Difluoro-2-iodoethane
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.96 g
Type
reactant
Reaction Step Two
Yield
65%

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